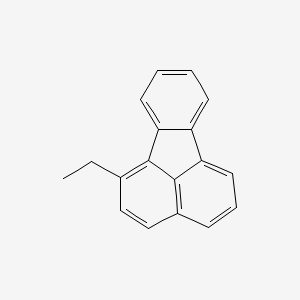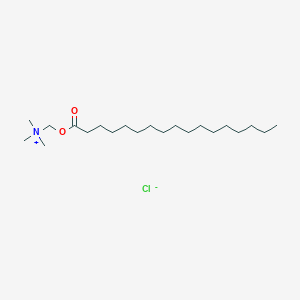![molecular formula C14H17NO B14644059 N-[4-(cyclohexen-1-yl)phenyl]acetamide CAS No. 55376-60-8](/img/structure/B14644059.png)
N-[4-(cyclohexen-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyclohexen-1-yl)phenyl]acetamide is an organic compound characterized by the presence of a cyclohexene ring attached to a phenyl group, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexen-1-yl)phenyl]acetamide typically involves the reaction of 4-(cyclohexen-1-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(cyclohexen-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The compound can be reduced to form N-[4-(cyclohexyl)phenyl]acetamide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: N-[4-(cyclohexyl)phenyl]acetamide.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclohexen-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(cyclohexen-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 4-Phenyl-1-cyclohexene
- 1-Phenyl-1-cyclohexene
Uniqueness
N-[4-(cyclohexen-1-yl)phenyl]acetamide is unique due to its specific structural arrangement, which combines the properties of both cyclohexene and phenylacetamide moieties
Eigenschaften
CAS-Nummer |
55376-60-8 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N-[4-(cyclohexen-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
DXJULKQNODXVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
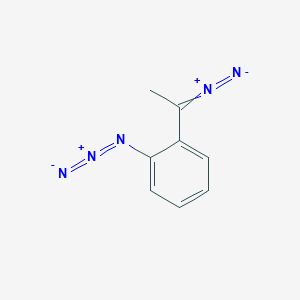
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
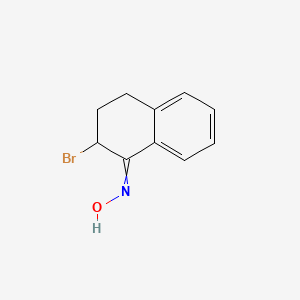
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
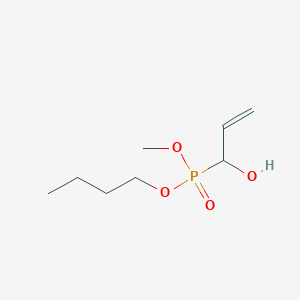
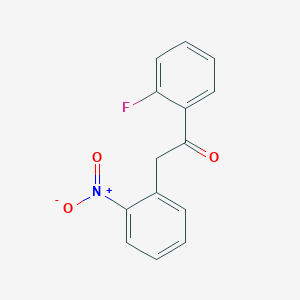
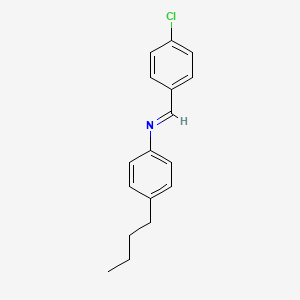
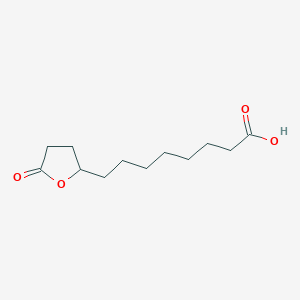
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)

